molecular formula C4H8FNO B12289026 4-Fluorotetrahydrofuran-3-amine

4-Fluorotetrahydrofuran-3-amine

Cat. No.: B12289026
M. Wt: 105.11 g/mol
InChI Key: QEFNMXYQEIJFEA-UHFFFAOYSA-N
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Description

4-fluorooxolan-3-amine is a chemical compound with the molecular formula C4H8FNO. It is a fluorinated derivative of oxolane (tetrahydrofuran) and contains an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorooxolan-3-amine typically involves the fluorination of oxolane derivatives followed by amination. One common method is the reaction of 4-fluorooxolane with ammonia or an amine source under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-fluorooxolan-3-amine may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluorooxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

4-fluorooxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorooxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-fluorotetrahydrofuran: A fluorinated derivative of tetrahydrofuran with similar structural features.

    3-aminotetrahydrofuran: An amine derivative of tetrahydrofuran without the fluorine atom.

Uniqueness

4-fluorooxolan-3-amine is unique due to the presence of both a fluorine atom and an amine group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

4-fluorooxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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